Cas no 34271-50-6 (4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol)

4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol structure
34271-50-6 structure
Product Name:4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol
Numero CAS:34271-50-6
MF:C13H21NO3
MW:239.310744047165
CID:315165
PubChem ID:182176
Update Time:2025-10-28

4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,(a1S)-
    • 1,3-benzenedimethanol, alpha~1~-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (alpha~1~S)-
    • S-(+)-ALBUTEROL TARTRATE
    • S-(+)-ALBUTEROL-D9
    • 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol
    • 5F9MRH56GE
    • (alpha1S)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
    • 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
    • EN300-18535926
    • 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (alpha1S)-
    • S-(+)-ALBUTEROL
    • (+)-Albuterol
    • 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (S)-
    • (s)-salbutamol
    • m-Xylene-alpha,alpha'-diol, alpha1-[(tert-butylamino)methyl]-4-hydroxy-, (S)-(+)-
    • CHEMBL69073
    • DTXSID001317232
    • SCHEMBL5881204
    • Albuterol, S-Enantiomer
    • (+)-Salbutamol
    • 34271-50-6
    • (S)-ALBUTEROL
    • Inchi: 1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1
    • Chiave InChI: NDAUXUAQIAJITI-GFCCVEGCSA-N
    • Sorrisi: O[C@@H](C1C=CC(=C(CO)C=1)O)CNC(C)(C)C

Proprietà calcolate

  • Massa esatta: 239.15223
  • Massa monoisotopica: 239.152144
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 72.7

Proprietà sperimentali

  • Densità: 1.152
  • Punto di ebollizione: 433.5°Cat760mmHg
  • Punto di infiammabilità: 159.5°C
  • Indice di rifrazione: 1.566
  • PSA: 72.72
  • LogP: 1.69690

4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-18535926-0.05g
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
34271-50-6
0.05g
$353.0 2023-09-18
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